molecular formula C23H34ClN3O3S B2668164 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride CAS No. 1215740-28-5

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2668164
CAS No.: 1215740-28-5
M. Wt: 468.05
InChI Key: NNDVTRQJLDBBPU-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The cyclohexanecarboxamide moiety is then attached through amide bond formation, and the morpholinopropyl group is introduced via nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cyclohexanecarboxamide moiety can be reduced to form an alcohol.

    Substitution: The morpholinopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Benzo[d]thiazole derivatives have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers, dyes, and coatings. Its unique chemical properties can be leveraged to create products with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride include other benzo[d]thiazole derivatives with different substituents. Examples include:

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide
  • N-(7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3S.ClH/c1-17-9-10-19(28-2)20-21(17)30-23(24-20)26(22(27)18-7-4-3-5-8-18)12-6-11-25-13-15-29-16-14-25;/h9-10,18H,3-8,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDVTRQJLDBBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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